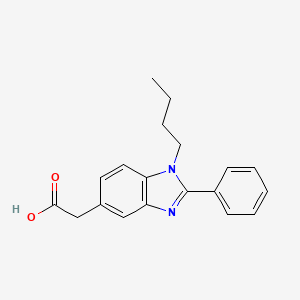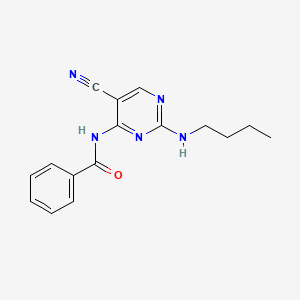
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butylamino group, a cyanopyrimidine ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide typically involves the reaction of 2-amino-5-cyanopyrimidine with butylamine, followed by the acylation of the resulting intermediate with benzoyl chloride. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the final product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reactions are often catalyzed by bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compound. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino or cyanopyrimidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzoic acid.
Reduction: Formation of N-(2-(Butylamino)-5-aminopyrimidin-4-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2-(Butylamino)-5-aminopyrimidin-4-yl)benzamide: Similar structure but with an amino group instead of a cyano group.
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzylamine: Similar structure but with a benzylamine group instead of a benzamide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
918662-96-1 |
|---|---|
Formule moléculaire |
C16H17N5O |
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
N-[2-(butylamino)-5-cyanopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H17N5O/c1-2-3-9-18-16-19-11-13(10-17)14(21-16)20-15(22)12-7-5-4-6-8-12/h4-8,11H,2-3,9H2,1H3,(H2,18,19,20,21,22) |
Clé InChI |
DGSYESOJKSVYRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC=C(C(=N1)NC(=O)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



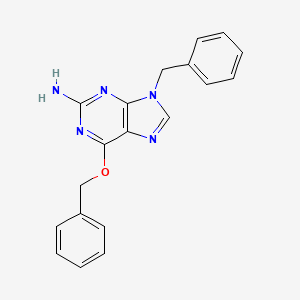
![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
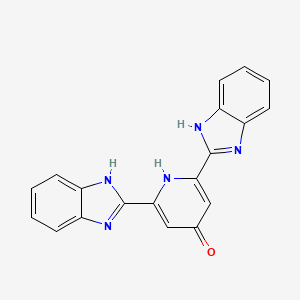
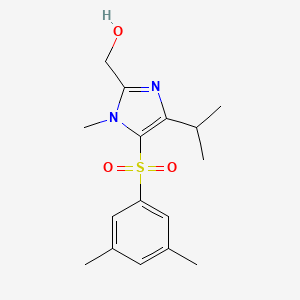
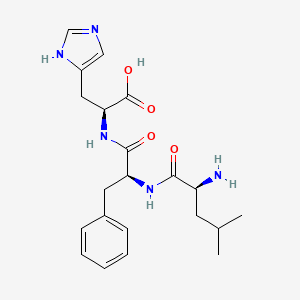
![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)

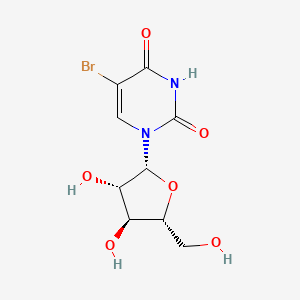
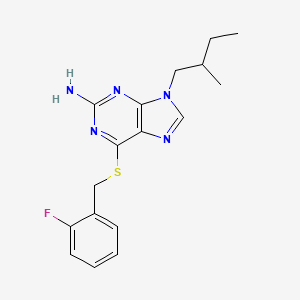
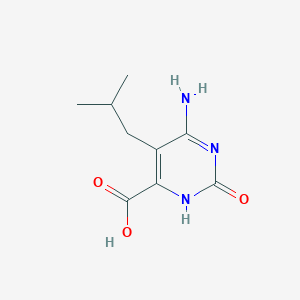
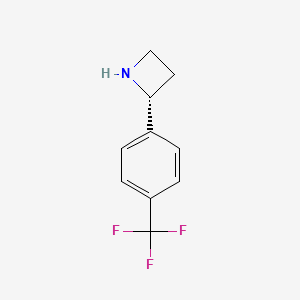
![N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B12931798.png)
